Cancer/testis antigen 1 (95-107)

Cancer immunotherapy CD4 T-cell epitope mapping HLA class II restriction

Procure GMP-grade Cancer/testis antigen 1 (95-107) peptide (≥95% purity, lyophilized, sequence PFATPMEAELARR) as a critical raw material for ex vivo expansion of NY-ESO-1-specific CD4+ T cells in adoptive cell therapy. This uniquely DQB1*0401-restricted epitope fills a DQ coverage gap not addressed by any other NY-ESO-1 peptide, enabling broader HLA coverage in multi-peptide vaccines. Natural processing validation ensures TCRs raised against this peptide recognize tumor cells.

Molecular Formula
Molecular Weight
Cat. No. B1575011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCancer/testis antigen 1 (95-107)
SynonymsCancer/testis antigen 1 (95-107); NY-ESO-1 (95-107)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Cancer/testis antigen 1 (95-107) – Core Identity, HLA Restriction & Procurement Rationale


Cancer/testis antigen 1 (95-107), synonymously NY-ESO-1 (95-107) with sequence PFATPMEAELARR, is a 13-amino-acid linear peptide epitope derived from the cancer/testis antigen 1 (CTAG1B/NY-ESO-1) protein [1]. It functions as a MHC class II-restricted CD4+ T helper epitope, specifically presented by the HLA-DQB1*0401 molecule, and was identified from peripheral blood of CHP-NY-ESO-1 vaccinated cancer patients [2]. Its expression is tightly restricted to germ cells and placental cells in normal tissues, while being aberrantly re-expressed across a wide spectrum of human cancers [3].

Cancer/testis antigen 1 (95-107): Why Generic Substitution with Other NY-ESO-1 Peptides Fails


NY-ESO-1 harbors multiple distinct epitopes, each restricted by different HLA alleles and eliciting functionally divergent T-cell subsets. Substituting Cancer/testis antigen 1 (95-107) with a neighboring CD4 epitope (e.g., 87-100 or 124-134) or the well-known CD8 epitope 157-165 (SLLMWITQC) fails because these peptides activate different T-cell compartments, are subject to non-overlapping HLA restriction requirements, and exhibit different natural processing characteristics [1]. The 95-107 epitope is uniquely restricted by DQB1*0401, a class II allele with a distinct population frequency, and has been specifically demonstrated to be naturally processed and presented from tumor cell lysate — a property not uniformly shared by all in-class NY-ESO-1 peptides [2].

Cancer/testis antigen 1 (95-107): Product-Specific Quantitative Evidence Guide


HLA Restriction Specificity: DQB1*0401-Restricted CD4 Epitope vs. DRB1-Restricted Neighboring Epitopes

Cancer/testis antigen 1 (95-107) is the only NY-ESO-1 epitope among the three novel CD4 epitopes reported by Mizote et al. that is exclusively restricted by DQB1*0401, a MHC class II molecule distinct from DRB1*0901 (restricts 87-100) and DRB1*0803 (restricts 124-134) [1]. This HLA restriction specificity was determined by antibody blocking assays using anti-HLA-DR and anti-HLA-DQ monoclonal antibodies, confirmed with a panel of EBV-B cells expressing different HLA alleles as antigen-presenting cells [2]. The precise restriction mapping provides users with a defined genetic eligibility criterion — patients must carry DQB1*0401 — rather than relying on broad, promiscuous class II binding [3].

Cancer immunotherapy CD4 T-cell epitope mapping HLA class II restriction

Naturally Processed Epitope Validation: Tumor Lysate Recognition vs. Synthetic Peptide Pulsing Alone

CD4 T cells specific for Cancer/testis antigen 1 (95-107) were shown to recognize not only peptide-pulsed antigen-presenting cells but also EBV-B cells or dendritic cells fed with recombinant NY-ESO-1 whole protein or lysate from NY-ESO-1-expressing tumor cells [1]. This natural processing evidence contrasts with many MHC class I epitopes and some class II epitopes that rely solely on synthetic peptide pulsing for detection [2]. Among the three novel CD4 epitopes reported in Mizote et al., only the 95-107 (DQB1*0401) set was explicitly confirmed to recognize tumor cell lysate-processed antigen, supporting its physiological relevance [3].

Antigen processing Tumor immunology CD4 T-cell epitope

Th1-Polarized Cytokine Profile vs. Th2/Mixed CD4 Responses from Pan-DR Epitopes

CD4 T cells recognizing Cancer/testis antigen 1 (95-107) in the context of DQB1*0401 exhibited a Th1-dominant cytokine profile characterized by IFN-γ secretion, as demonstrated in CHP-NY-ESO-1 vaccinated patients [1]. This Th1 polarization is functionally desirable for anti-tumor immunity. In contrast, the pan-MHC class II epitope NY-ESO-1 87-111 stimulates both Th1-type and Th2/Th0-type CD4+ T-cell responses across multiple HLA-DR and HLA-DP4 alleles, indicating a mixed, less tumor-favorable polarization profile [2]. The selective Th1 skewing of 95-107-specific T cells differentiates this epitope from the promiscuous 87-111 peptide in terms of immunological quality [3].

Th1 immunity Cancer vaccines CD4 T-cell polarization

CD4+ T-cell vs. CD8+ T-cell Epitope Function: Complementary Anti-Tumor Immunity Pathway

Cancer/testis antigen 1 (95-107) generates CD4+ helper T-cell responses, providing essential help for CD8+ cytotoxic T lymphocyte (CTL) priming and memory formation — a functional dimension entirely absent from the dominant HLA-A2-restricted CD8 epitope NY-ESO-1 157-165 (SLLMWITQC) [1]. The 157-165 peptide binds HLA-A*02:01 with relatively weak affinity (IC50 > 500 nM) and has known solubility and stability limitations [2]. In contrast, 95-107 engages the class II pathway, enabling Th1 CD4 help that has been shown in multiple NY-ESO-1 clinical trials to correlate with integrated antibody, CD4, and CD8 responses and improved clinical outcome [3].

CD4 help CTL priming Cancer vaccine design

DQB1*0401 Population Coverage: Genetic Stratification Value vs. Pan-DR Promiscuous Epitopes

The DQB1*0401 allele restricting Cancer/testis antigen 1 (95-107) provides a defined population coverage that complements DRB1-restricted NY-ESO-1 CD4 epitopes. The pan-MHC class II epitope NY-ESO-1 87-111 binds to at least six HLA class II molecules (DRB1*0101, *0401, *0701, *1101, DPB1*0401, *0402) and stimulates broad, promiscuous CD4 responses [1]. In contrast, 95-107 is mono-allele-restricted to DQB1*0401, offering genetic precision for clinical trial biomarker design and patient enrichment strategies. The broader NY-ESO-1 CD4 epitope landscape now includes DRB1*0901 (87-100), DQB1*0401 (95-107), DRB1*0803 (124-134), and multiple additional DR-restricted epitopes, with 95-107 being the sole DQB1-restricted representative in the central NY-ESO-1 immunogenic region (aa 73-114) [2].

HLA population genetics Patient stratification Epitope coverage

Cancer/testis antigen 1 (95-107): Best Research and Industrial Application Scenarios


DQB1*0401-Stratified CD4 Immunomonitoring in NY-ESO-1 Vaccine or TCR-T Trials

Use Cancer/testis antigen 1 (95-107) peptide as the cognate antigen in IFN-γ ELISPOT, intracellular cytokine staining, or tetramer assays to enumerate and functionally characterize DQB1*0401-restricted, NY-ESO-1-specific CD4+ T cells from vaccinated patients or TCR-engineered T-cell products [1]. The Th1-polarized cytokine profile of 95-107-specific T cells provides a readout of therapeutically favorable immunity [2].

Multi-Epitope Vaccine Pool Design for Extended HLA Class II Coverage

Incorporate Cancer/testis antigen 1 (95-107) into multi-peptide vaccine formulations alongside DRB1-restricted NY-ESO-1 epitopes (e.g., 87-100, 124-134) and class I epitopes (e.g., 157-165) to broaden HLA coverage. The unique DQB1*0401 restriction of 95-107 fills a DQ coverage gap not addressed by any other NY-ESO-1 CD4 peptide characterized to date [1].

In Vitro CD4+ T-Cell Expansion and TCR Identification for Adoptive Cell Therapy

Use 95-107 peptide-pulsed autologous dendritic cells or artificial APCs to expand DQB1*0401-restricted NY-ESO-1-specific CD4+ T cells from patient PBMC for adoptive transfer protocols, or as the selecting ligand to isolate DQB1*0401/NY-ESO-1-specific TCRs for TCR-T engineering [1]. Natural processing validation ensures these TCRs will recognize tumor cells presenting endogenously processed antigen [2].

Pharmaceutical-Grade Peptide Procurement for GMP Cell Therapy Manufacturing

Procure GMP-grade Cancer/testis antigen 1 (95-107) peptide (≥95% purity, lyophilized, sequence-verified PFATPMEAELARR) for use as a critical raw material in the ex vivo stimulation and expansion of NY-ESO-1-specific CD4+ T cells destined for clinical adoptive cell therapy manufacturing. The defined single-allele restriction simplifies potency assay design and release testing [1].

Quote Request

Request a Quote for Cancer/testis antigen 1 (95-107)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.